2-Ethylresorcinol
Overview
Description
2-Ethylresorcinol is a derivative of resorcinol, which is a phenolic compound. It is an organic compound with the formula C6H4(OH)2. It is one of three isomeric benzenediols, the 1,3-isomer .
Synthesis Analysis
The synthesis of resorcinol derivatives involves several steps. The precursor material is used to prepare di-substituted molecule pharmaceutical compounds by reacting with acetic acid and zinc dichloride as catalysts at the first step. At the second step, the product reacts with chloroacetic acid using sodium hydroxide to convert the carboxyl group in the last product to an acid chloride by SOCl2 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of resorcinol, with an additional ethyl group. Resorcinol is a phenolic compound with the formula C6H4(OH)2. It is one of three isomeric benzenediols, the 1,3-isomer .
Chemical Reactions Analysis
The oxidation of resorcinol is a complicated process. Resorcinol molecules undergo a 1H+ 1e oxidation at pH < pKa1 and a 1e oxidation at pH > pKa2 to form radicals. The radicals then readily react to form dimers/polymers deposited on the electrode surface .
Physical and Chemical Properties Analysis
Resorcinol is a colorless solid with a mild odor. It occurs in two crystalline forms, the alpha form which is obtained by crystallization of resorcinol from ethanol, and the beta form which is obtained on crystallizing resorcinol from benzene or on cooling of molten resorcinol .
Properties
IUPAC Name |
2-ethylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-7(9)4-3-5-8(6)10/h3-5,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVXFVWWARTDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431425 | |
Record name | 2-ethylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31154-44-6 | |
Record name | 2-ethylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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